N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
Overview
Description
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a phenylpyrazolyl group attached to an acetamide backbone. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the methoxyphenyl and benzyl groups. The final step involves the acylation of the intermediate compound to form the acetamide.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone.
Introduction of Methoxyphenyl and Benzyl Groups: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the benzyl group can be added through a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but lacks the pyrazole and methoxyphenyl groups.
N-benzylacetamide: Similar structure but lacks the pyrazole and methoxyphenyl groups.
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the benzyl and pyrazole groups.
Uniqueness
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide is unique due to the presence of the pyrazole ring, which imparts specific pharmacological properties. The combination of the benzyl, methoxyphenyl, and pyrazole groups makes this compound a versatile scaffold for the development of new drugs with potential therapeutic benefits.
Properties
IUPAC Name |
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-20(30)28(17-21-9-5-3-6-10-21)18-23-19-29(24-11-7-4-8-12-24)27-26(23)22-13-15-25(31-2)16-14-22/h3-16,19H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNPJZMPGOJAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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